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Abstract

Unedone, a sesquiterpenoid first identified in the nectar of Arbutus unedo (the strawberry tree)
and subsequently found in honey derived from it, has garnered interest for its unique chemical
structure and potential biological activities. This document provides a detailed technical
overview of Unedone, consolidating available data on its chemical properties, spectroscopic
profile, and biological context. It is intended to serve as a foundational resource for researchers
engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Unedone is a sesquiterpenoid characterized by a unique spirocyclic core. Its systematic IUPAC
name is 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one.[1] The
molecular formula of Unedone is C13H2004, corresponding to a molecular weight of 240.29
g/mol .[1]

Table 1: Chemical and Physical Properties of Unedone
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Property Value Source
Molecular Formula C13H2004 PubChem[1]
2-(1,2-dihydroxypropyl)-4,4,8-
IUPAC Name trimethyl-1-oxaspiro[2.5]oct-7- PubChem[1]
en-6-one
MedChemExpress,
CAS Number 1199815-09-2
PubChem[1][2]
Molecular Weight 240.29 g/mol PubChem[1]
Appearance Not specified in literature
Solubility Not specified in literature

Spectroscopic Data

The definitive structural elucidation of Unedone was accomplished through a combination of

one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-

Performance Liquid Chromatography with Diode-Array Detection and Tandem Mass
Spectrometry (HPLC-DAD-MS/MS), and Quadrupole Time-of-Flight (Q-TOF) mass
spectrometry.[3] While the complete raw spectral data is found in the primary literature, this

section summarizes the key expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complex spirocyclic structure of Unedone with multiple stereocenters results in a detailed

NMR spectrum. Key expected resonances are outlined below.

Table 2: Predicted tH and 3C NMR Chemical Shifts for Unedone
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Predicted *H

Positi Predicted **C Shift (ppm) Key HMBC Key COSY
osition
Shift (ppm) and Correlations Correlations
Multiplicity
Spiro carbon,
c-1 - - -
~70-80
C-2 ~70-75 d, ~3.5-3.8 H-3', H-1', H-3 H-1'
C-3 ~40-45 CHz, m, ~2.0-2.5 H-2, H-4, H-5 H-2, H-4
coa Quaternary, ~35- H-3, H-5,
40 CHs-14, CHs-15
C-5 ~125-130 d, ~5.8-6.0 H-4, H-7, CH3-13  H-7
Carbonyl, ~195-
C-6 - - -
205
s, ~1.8-2.0
C-7 ~150-155 H-5, CHs3-13 H-5
(CHs-13)
uaternary, ~55-
C-8 e Y - CHs-13, H-5 -
60
C-1 ~75-80 dd, ~3.8-4.1 H-2, H-2' H-2, H-2'
Cc-2 ~70-75 m, ~3.4-3.7 H-1', H-3' H-1', H-3'
C-3 ~15-20 d, ~1.1-1.3 H-1', H-2' H-2'
CHs-13 ~10-15 s, ~1.8-2.0 C-7,C-8,C-6 -
CHs-14/15 ~25-30 s, ~1.0-1.2 C-4,C-3,C-5 -

Note: These are predicted values based on the known structure and typical chemical shifts for

similar functional groups. Actual experimental values may vary depending on the solvent and

instrument used.

Infrared (IR) Spectroscopy
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The FT-IR spectrum of Unedone is expected to show characteristic absorption bands

corresponding to its functional groups.

Table 3: Expected FT-IR Absorption Bands for Unedone

Wavenumber (cm~?)

Intensity

Assignment

~3400 Broad, Strong O-H stretching (from diol)
~2960 Medium-Strong C-H stretching (aliphatic)

C=0 stretching (a,3-
~1680 Strong

unsaturated ketone)
~1620 Medium C=C stretching

] C-O stretching (epoxide and

~1250 Medium-Strong

alcohol)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition

of Unedone. The fragmentation pattern in MS/MS experiments provides further structural

information.

Table 4: Expected Mass Spectrometry Data for Unedone

lon m/z (Calculated) Fragmentation Pathway

[M+H]* 241.1434

[M+Na]* 263.1254

[M-H20+H]* 223.1329 Loss of water from the diol
Cleavage of the

[M-C3H702+H]* 165.0910

dihydroxypropyl side chain

Experimental Protocols
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Isolation of Unedone from Arbutus unedo Honey

The following is a generalized protocol based on the methodology described by Tuberoso et al.
(2010).[3]

Workflow for the Isolation of Unedone
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Arbutus unedo Honey Sample

Liquid-Liquid Extraction
(Ethyl Acetate)

(Rotary Evaporatior)

Silica Gel Column Chromatography
(Gradient Elution)

(Collect Fractions)

Monitor by TLC/HPLC

(Semi-preparative HPLC)

Isolate Pure Unedone
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Known Biological Role

4 )

Natural Source

is responsible for >[Bitter Taste in Honeyj
Arbutus unedo is a source of K

_______________ Potential for Research

Unedone
potential to affect ) ) )
is a source of Signaling Pathway Modulation
Lysimachia clethroides (Currently Unknown)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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